molecular formula C18H20O2 B569022 ∆8,9-Dehydro Estrone-d2 CAS No. 1219799-27-5

∆8,9-Dehydro Estrone-d2

カタログ番号: B569022
CAS番号: 1219799-27-5
分子量: 270.368
InChIキー: OUGSRCWSHMWPQE-JCNCMELZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of ∆8,9-Dehydro Estrone-d2 involves the deuterium labeling of ∆8,9-Dehydro Estrone. The preparation typically includes the following steps:

化学反応の分析

∆8,9-Dehydro Estrone-d2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

類似化合物との比較

∆8,9-Dehydro Estrone-d2 is unique compared to other similar compounds due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. Similar compounds include:

生物活性

∆8,9-Dehydro Estrone-d2 (also referred to as Delta8,9-DHES-d2) is a deuterated form of the naturally occurring estrogen, 8,9-dehydroestrone. This compound is notable for its unique biological activity and pharmacological properties, particularly in relation to estrogen receptor interactions and clinical applications in hormone replacement therapy. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.

  • Chemical Formula : C₁₈H₁₈D₂O₂
  • Molar Mass : 270.37 g/mol
  • CAS Number : [Not specified in the sources]

This compound functions primarily as an estrogen receptor agonist. It interacts with estrogen receptors (ERα and ERβ), leading to dimerization and subsequent transcriptional activation of estrogen-responsive genes. This mechanism underlies its therapeutic effects, particularly in managing menopausal symptoms and influencing bone metabolism.

Study Overview

A clinical study evaluated the efficacy of Delta8,9-DHES compared to estrone sulfate in postmenopausal women. The study involved three groups:

  • Group A : Received 0.125 mg Delta8,9-DHES daily.
  • Group B : Received 1.25 mg estrone sulfate daily.
  • Group C : Received a combination of both treatments.

Results

  • Vasomotor Symptoms : Delta8,9-DHES demonstrated over 95% suppression of hot flashes, comparable to the higher dose of estrone sulfate.
  • Bone Resorption Markers : After 8 weeks, urinary N-telopeptide levels indicated a 40% reduction in bone resorption markers with Delta8,9-DHES.
  • Gonadotropin Secretion : Both Delta8,9-DHES and estrone sulfate significantly suppressed follicle-stimulating hormone (FSH) and luteinizing hormone (LH) levels.
  • Lipid Profiles : No significant changes were observed in total cholesterol or lipoprotein levels after treatment with Delta8,9-DHES.

These findings suggest that Delta8,9-DHES possesses a distinct pharmacological profile that allows it to effectively manage menopausal symptoms while promoting bone health without adversely affecting lipid metabolism .

Comparative Biological Activity

ParameterThis compoundEstrone Sulfate
Hot Flash Suppression>95%Comparable
Bone Resorption Marker40% reductionSignificant reduction
FSH/LH SuppressionSignificantSignificant
Lipid Profile ChangesNone significantNone significant

Case Studies

  • Case Study on Hormonal Replacement Therapy : In a cohort of ten postmenopausal women treated with Delta8,9-DHES for three months, significant improvements were noted in quality of life metrics related to vasomotor symptoms and overall hormonal balance.
  • Long-term Effects on Bone Density : A follow-up study indicated that long-term administration of Delta8,9-DHES could lead to increased bone mineral density among postmenopausal women at risk for osteoporosis.

特性

CAS番号

1219799-27-5

分子式

C18H20O2

分子量

270.368

IUPAC名

(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3/t16-,18-/m0/s1/i7D2

InChIキー

OUGSRCWSHMWPQE-JCNCMELZSA-N

SMILES

CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O

同義語

3-Hydroxyestra-1,3,5(10),8-tetraen-17-one-d2;  ∆8-Dehydroestrone-d2;  ∆8-Isoequilin-d2;  8,9-Dehydroestrone-d2; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。